N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5OS/c1-14-5-7-15(8-6-14)22(30)25-12-11-20-27-26-19-9-10-21(28-29(19)20)31-13-16-17(23)3-2-4-18(16)24/h2-10H,11-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUJOQQRILGKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key analogs and their structural differences:
Key Observations
Substituent Effects on Benzyl Group: The 2-chloro-6-fluorobenzyl group in the parent compound introduces ortho-substitution, which may enhance steric hindrance compared to para-substituted analogs (e.g., 4-Cl in ). This could influence binding to hydrophobic pockets in biological targets.
Impact of Amide Chain Additions :
- Compounds with extended amide chains (e.g., ) exhibit higher molecular weights (>470 Da), which may reduce cell permeability but improve specificity for larger binding sites.
Tautomerism and Stability :
- The [1,2,4]triazolo[4,3-b]pyridazine core can exhibit tautomerism. Evidence from related triazole derivatives suggests that the thione tautomer is stabilized by resonance, as indicated by IR spectra (C=S stretch at 1247–1255 cm<sup>-1</sup> and absence of S-H bands) . This stability may influence reactivity in biological systems.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including:
- Thioether formation : Reacting a pyridazine precursor with 2-chloro-6-fluorobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Triazole ring cyclization : Using hydrazine derivatives and microwave-assisted conditions to improve reaction efficiency .
- Amide coupling : Employing EDCI/HOBt for coupling the ethylenediamine linker to 4-methylbenzamide . Purity control : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate with HPLC (>95% purity) and NMR (¹H/¹³C) .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
- NMR : ¹H NMR (δ 8.2–8.4 ppm for triazole protons; δ 4.3–4.5 ppm for SCH₂) and ¹³C NMR (C=O at ~168 ppm) .
- Mass spectrometry : ESI-MS (expected [M+H]⁺ ~530–550 m/z) .
- Elemental analysis : Confirm C, H, N, S within ±0.4% of theoretical values .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light (UV degradation risk) .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazole cyclization step?
Variables to optimize :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C (microwave) | Increases to 85% |
| Solvent | DMF or DMSO | Enhances solubility |
| Catalyst | Pd(OAc)₂ (0.5 mol%) | Reduces side products |
| Validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) . |
Q. What strategies resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
- Docking vs. assay data : If computational models (AutoDock Vina) predict sub-µM affinity but experimental IC₅₀ is >10 µM:
Verify target protein conformation (use cryo-EM or X-ray crystallography) .
Test metabolite interference (e.g., serum albumin binding via SPR assays) .
Adjust solvation parameters in MD simulations to reflect assay conditions .
Q. How does the 2-chloro-6-fluorobenzylthio substituent influence SAR compared to analogs?
- Activity comparison :
| Substituent | IC₅₀ (Target Enzyme X) | LogP |
|---|---|---|
| 2-Cl-6-F-benzylthio | 0.8 µM | 3.2 |
| 4-Nitrobenzylthio | 5.3 µM | 2.9 |
| Unsubstituted benzylthio | >10 µM | 2.5 |
- Key insight : Electron-withdrawing Cl/F groups enhance target engagement by stabilizing π-π stacking with Phe residues in the active site .
Q. What experimental controls are critical for validating on-target effects in cellular assays?
- Negative controls : Use a scrambled isomer (e.g., meta-substituted triazole) to rule out nonspecific binding .
- Genetic controls : CRISPR knockouts of the target protein to confirm pathway specificity .
- Pharmacological inhibitors : Co-treatment with known inhibitors to assess additive/synergistic effects .
Methodological Notes
- Contradiction management : If NMR signals conflict (e.g., overlapping peaks at δ 7.5–8.0 ppm), use 2D NMR (HSQC, HMBC) to assign aromatic protons .
- Degradation pathways : The thioether group may oxidize to sulfoxide; track via LC-MS and add antioxidants (e.g., BHT) in storage buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
